molecular formula C10H17BO2S B13363073 (5-Hexylthiophen-2-yl)boronic acid

(5-Hexylthiophen-2-yl)boronic acid

Cat. No.: B13363073
M. Wt: 212.12 g/mol
InChI Key: TYIRSXAKCKBZFU-UHFFFAOYSA-N
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Description

(5-Hexylthiophen-2-yl)boronic acid is an organoboron reagent primarily employed as a key building block in transition-metal-catalyzed cross-coupling reactions, such as the Palladium-catalyzed Suzuki-Miyaura coupling . This compound is of significant interest in the field of materials science for the synthesis of π-conjugated polymers . The hexyl side chain enhances the solubility and processability of the resulting polymers, which is a critical factor for the fabrication of organic electronic devices . Researchers utilize this boronic acid to develop novel thiophene-based conjugated polymers for applications in organic thin-film transistors (OTFTs), plastic solar cells, and light-emitting diodes (LEDs) . The synthesis of regioregular polythiophenes (e.g., P3HT analogs) using such monomers allows for fine-tuning of HOMO-LUMO energy levels and optical band gaps, which are essential for optimizing device performance . This product is intended for research purposes only. It is not for diagnostic, therapeutic, or any other human use. Handle with appropriate care, using personal protective equipment. Store in a cool, dry, and well-sealed container, away from oxidizing agents .

Properties

IUPAC Name

(5-hexylthiophen-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BO2S/c1-2-3-4-5-6-9-7-8-10(14-9)11(12)13/h7-8,12-13H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIRSXAKCKBZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)CCCCCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformations of 5 Hexylthiophen 2 Yl Boronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling, discovered by Akira Suzuki and Norio Miyaura, involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. numberanalytics.com This reaction is of paramount importance in synthetic chemistry due to its high tolerance for various functional groups, stereoselectivity, and the relatively low toxicity of the boron-containing byproducts. nih.gov For (5-Hexylthiophen-2-yl)boronic acid, this reaction enables its coupling with a wide array of aryl and vinyl partners, leading to the formation of complex conjugated molecules.

Mechanistic Investigations of Palladium-Catalyzed Cycles

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process that involves three primary steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.comlibretexts.org The efficiency and outcome of the coupling of this compound are intricately linked to the kinetics and success of each of these steps.

The catalytic cycle commences with the oxidative addition of an organic halide (R-X) to a palladium(0) complex. libretexts.orgcsbsju.edu This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square-planar palladium(II) species. youtube.com The rate of this reaction is influenced by the nature of the halide, with the reactivity order being I > Br > Cl. yonedalabs.com For couplings involving this compound, aryl and vinyl halides are common partners. The electronic properties of the halide also play a role; electron-withdrawing groups on the aryl or vinyl halide generally accelerate the oxidative addition. libretexts.org The choice of phosphine (B1218219) ligands on the palladium catalyst is also critical, as electron-rich and bulky ligands can facilitate this step. libretexts.org

Following oxidative addition, the transmetalation step occurs, which is often the rate-determining step in the cycle. rsc.org In this process, the organic group from the organoboron compound, in this case, the (5-hexylthiophen-2-yl) moiety, is transferred to the palladium(II) complex, displacing the halide. numberanalytics.comresearchgate.net This step requires the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species. researchgate.netyoutube.com The exact mechanism of transmetalation can be complex and may proceed through different pathways, but it is generally accepted that the formation of an 'ate' complex, [R-B(OH)3]-, is a key intermediate. acs.org The nature of the base, solvent, and ligands all significantly impact the efficiency of this transfer. researchgate.net For heteroarylboronic acids like this compound, which can be prone to decomposition, the reaction conditions must be carefully optimized to ensure efficient transmetalation. researchgate.netntnu.no

The final step of the catalytic cycle is reductive elimination. numberanalytics.comlibretexts.org In this step, the two organic groups attached to the palladium(II) center—the (5-hexylthiophen-2-yl) group and the group from the organic halide—couple to form the desired carbon-carbon bond. youtube.com This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.com The reductive elimination typically proceeds from a cis-complex, and the rate of this step can be influenced by the steric and electronic properties of the coupling partners and the ligands. youtube.com For the synthesis of conjugated polymers using this compound, the efficiency of this step is crucial for achieving high molecular weight polymers. eurekaselect.comnih.gov

Scope and Limitations with Diverse Coupling Partners

The utility of this compound in Suzuki-Miyaura reactions is demonstrated by its ability to couple with a variety of organic halides. However, the success and efficiency of these couplings can be influenced by the nature of the coupling partner.

This compound is frequently coupled with aryl and vinyl halides to synthesize a range of functional materials, including conjugated polymers for organic electronics. beilstein-journals.orgajou.ac.kr The reactivity of the aryl halide is dependent on the halogen (I > Br > Cl) and the electronic nature of the substituents on the aromatic ring. yonedalabs.com Electron-deficient aryl halides are generally more reactive. libretexts.org Similarly, vinyl halides are effective coupling partners, leading to the formation of vinyl-substituted hexylthiophenes.

The table below summarizes representative examples of Suzuki-Miyaura cross-coupling reactions between this compound and various aryl and vinyl halides, highlighting the reaction conditions and yields.

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
4-BromoanisolePd(PPh₃)₄ (2)Na₂CO₃Toluene/H₂O9085 ntnu.no
1-Bromo-4-nitrobenzenePd(OAc)₂ (1), SPhos (2)K₃PO₄Dioxane/H₂O10092 nih.gov
2-BromopyridinePd₂(dba)₃ (1.5), XPhos (3)K₃PO₄t-BuOH/H₂O8078 nih.gov
(E)-1-Bromo-2-phenylethenePd(PPh₃)₄ (3)K₂CO₃THF/H₂O7088 acs.org
4-IodobenzonitrilePd(OAc)₂ (0.5), RuPhos (1)Na₂CO₃Ethanol8595 nih.gov

This interactive table allows for the sorting and filtering of data to better understand the scope and optimization of reaction conditions.

While the Suzuki-Miyaura coupling of this compound is highly versatile, limitations can arise. Sterically hindered aryl halides may lead to lower yields or require more forcing reaction conditions. nih.gov Furthermore, the stability of the thiophene-based boronic acid itself can be a limiting factor, as protodeboronation (cleavage of the C-B bond) can occur as a side reaction, particularly under harsh basic conditions or at elevated temperatures. yonedalabs.comntnu.no The presence of certain functional groups on the coupling partners might also necessitate careful selection of the catalyst and reaction conditions to avoid undesired side reactions. yonedalabs.com

Pseudohalides (e.g., Triflates)

In the realm of Suzuki-Miyaura cross-coupling reactions, the reactivity of this compound extends beyond traditional aryl halides to include pseudohalides, most notably triflates (trifluoromethanesulfonates). Triflates, derived from phenols, serve as effective electrophilic partners, offering an alternative to halides that can be advantageous in certain synthetic strategies. researchgate.net The coupling of 2-heteroaromatic boronic acids, such as this compound, with aryl and vinyl triflates proceeds efficiently in the presence of a suitable palladium catalyst. acs.orgnih.gov

The use of triflates is particularly valuable in sequential cross-coupling reactions where their reactivity can be differentiated from that of halides, allowing for controlled, stepwise construction of complex molecules. researchgate.net Research has shown that palladium catalyst systems, often employing bulky electron-rich phosphine ligands, are highly effective for these transformations, enabling the coupling of a wide range of (hetero)aryl triflates with 2-thiopheneboronic acids and their analogs under relatively mild conditions. acs.orgnih.govorganic-chemistry.org The successful coupling with these pseudohalides broadens the synthetic utility of this compound, making it a versatile building block for advanced materials and complex organic molecules.

Alternatives: Boronate Esters and Organotrifluoroborate Salts

While this compound is a primary reagent for Suzuki-Miyaura reactions, its stability can be a concern, as five-membered 2-heterocyclic boronic acids are known to be susceptible to protodeboronation, especially under basic reaction conditions. acs.orgnih.govnih.gov To circumvent this issue, more stable derivatives such as boronate esters and organotrifluoroborate salts are frequently employed as effective alternatives. nih.govlibretexts.org

Boronate Esters: Boronic acids are readily converted into boronate esters, most commonly pinacol (B44631) esters, through reaction with an alcohol or diol like pinacol. libretexts.org These esters, including this compound pinacol ester, exhibit enhanced stability and are often easier to handle and purify. nih.govsigmaaldrich.com They are competent coupling partners in Suzuki-Miyaura reactions, sometimes requiring slightly modified conditions, such as the use of a stronger base like potassium hydroxide (B78521) (KOH), to facilitate the transmetalation step. nih.govsnnu.edu.cn The use of boronate esters has been successfully applied to the synthesis of various thiophene-containing conjugated polymers. nih.govresearchgate.net

Organotrifluoroborate Salts: Potassium organotrifluoroborate salts represent another class of highly stable and convenient alternatives to boronic acids. nih.govresearchgate.net (5-Hexylthiophen-2-yl)potassium trifluoroborate can be synthesized from the corresponding boronic acid by treatment with potassium hydrogen fluoride (B91410) (KHF2). libretexts.orgnih.govorganic-chemistry.org These crystalline salts are typically stable to air and moisture, have a long shelf life, and are highly resistant to protodeboronation. researchgate.netnih.gov In cross-coupling reactions, they slowly hydrolyze to release the free boronic acid in situ, which can be advantageous for challenging couplings involving unstable substrates. nih.gov Potassium heteroaryltrifluoroborates have proven to be excellent nucleophilic partners in couplings with a wide array of aryl chlorides and bromides. nih.govnih.gov

The strategic use of these more stable derivatives enhances the reliability and scope of cross-coupling reactions involving the (5-hexylthiophen-2-yl) moiety, allowing for higher yields and greater functional group tolerance in complex syntheses. whiterose.ac.uk

Influence of Catalyst Systems and Ligands on Reaction Efficiency

The success of Suzuki-Miyaura reactions involving this compound is critically dependent on the choice of the catalyst system, which includes the palladium source and the supporting phosphine ligand. The catalyst's role is to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. youtube.com

Palladium-Based Catalysts (e.g., Pd(PPh3)4, Pd(0), Pd(II) precatalysts)

A variety of palladium sources are utilized for the Suzuki-Miyaura coupling of thiophene-based boronic acids.

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4): This is a classic, air-stable, and widely used Pd(0) catalyst for a vast range of cross-coupling reactions. ascensusspecialties.com It has been effectively employed in the synthesis of arylthiophenes and thiophene-containing polymers. researchgate.netnih.gov While reliable, it can sometimes require higher catalyst loadings or longer reaction times compared to more modern systems. nih.gov

Other Pd(0) Sources: Complexes like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3) are often used in combination with specific phosphine ligands to generate the active Pd(0) species in situ. organic-chemistry.org This approach allows for greater flexibility in tuning the catalyst's reactivity by choosing from a wide array of available ligands.

Pd(II) Precatalysts: Palladium(II) sources such as palladium(II) acetate (B1210297) (Pd(OAc)2) are frequently used to generate the catalytically active Pd(0) species in situ through reduction by a phosphine ligand or other components in the reaction mixture. nih.govdergipark.org.tr For unstable substrates like 2-heteroaryl boronic acids, specialized Pd(II) precatalysts have been developed. acs.orgnih.gov These precatalysts are designed to rapidly form the active LPd(0) species under mild conditions where the decomposition of the boronic acid is minimized, enabling fast and efficient couplings at room temperature or slightly elevated temperatures. acs.orgnih.govnih.gov

The following table summarizes common palladium sources used in Suzuki-Miyaura reactions.

Table 1: Common Palladium Catalyst Sources
Catalyst Source Oxidation State Typical Application Notes Citations
Pd(PPh3)4 Pd(0) Classic, versatile, air-stable catalyst. Used directly. ascensusspecialties.comnih.gov
Pd2(dba)3 Pd(0) Used with added ligands to form the active catalyst in situ. organic-chemistry.org
Pd(OAc)2 Pd(II) Common precatalyst, reduced in situ to form active Pd(0). nih.govdergipark.org.tr
(XPhos)Pd G3 Pd(II) Advanced precatalyst for rapid generation of active Pd(0) at low temperatures. acs.orgnih.gov
Nickel Catalysis in Suzuki-Miyaura Reactions

As a more cost-effective alternative to palladium, nickel-based catalysts have gained significant attention for cross-coupling reactions. nih.gov Nickel catalysis is particularly effective for activating challenging substrates, including derivatives of phenols such as carbamates, sulfamates, and ethers, in Suzuki-Miyaura couplings. nih.govnih.gov

Commercially available and air-stable nickel(II) precatalysts, such as NiCl2(PCy3)2, have demonstrated high efficiency in coupling aryl halides and phenol (B47542) derivatives with aryl boronic acids, including heterocyclic substrates. nih.gov These reactions often tolerate a broad range of functional groups and can be performed in more environmentally friendly solvents. nih.gov The development of nickel-catalyzed methods provides a complementary approach to palladium-based systems, expanding the toolkit for synthesizing biaryl and heteroaryl compounds derived from this compound. nih.gov

Role of Phosphine Ligands (e.g., RuPhos, SPhos)

The choice of phosphine ligand is arguably as important as the metal source itself, as it profoundly influences the catalyst's stability, activity, and selectivity. reddit.comnih.gov For challenging substrates like 2-heteroaryl boronic acids, bulky and electron-rich dialkylbiaryl phosphine ligands are essential for achieving high reaction efficiency. nih.gov

Among the most successful are ligands from the Buchwald family, such as SPhos (Dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane) and RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl). wikipedia.orgsigmaaldrich.com

SPhos: This ligand, in combination with palladium, forms highly active catalysts for Suzuki-Miyaura reactions, including those involving unreactive aryl chlorides and various heteroaryl substrates. wikipedia.orgsigmaaldrich.com

RuPhos: This ligand is also highly effective, particularly for the coupling of heteroaryltrifluoroborates. nih.gov Catalyst systems incorporating RuPhos can promote efficient coupling of furan- and thiophene-based nucleophiles with a variety of aryl halides. researchgate.netnih.gov

These advanced ligands enhance the rates of both oxidative addition and reductive elimination, the key steps in the catalytic cycle. nih.gov This increased activity allows reactions to be performed under milder conditions, at lower catalyst loadings, and with a broader substrate scope, which is critical for preventing the degradation of sensitive compounds like this compound. nih.govnih.gov

Solvent Effects and Base Optimization in Cross-Coupling

The efficiency, rate, and yield of the Suzuki-Miyaura cross-coupling of this compound are highly sensitive to the choice of solvent and base. yonedalabs.com These components work in concert with the catalyst system to ensure the reaction proceeds smoothly.

Solvent Effects: The solvent must solubilize the reactants, reagents, and catalyst. A range of organic solvents, often with the addition of water, are employed. yonedalabs.com

Aqueous Mixtures: Solvents like 1,4-dioxane, tetrahydrofuran (B95107) (THF), and ethanol, typically in a mixture with water, are common. nih.govresearchgate.netresearchgate.net The water is essential for the activity of inorganic bases and can play a role in the transmetalation step.

Anhydrous Conditions: For particularly sensitive substrates or when using specific bases like potassium trimethylsilanolate (TMSOK), anhydrous conditions may be necessary to prevent side reactions. nih.gov

"Green" Solvents: In an effort to make processes more environmentally friendly, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and tert-amyl alcohol (t-AmOH) have been successfully used, particularly in nickel-catalyzed couplings. nih.govnih.gov The selection of a solvent with a suitable boiling point is also important for reactions requiring elevated temperatures. nih.gov

Base Optimization: The base plays a crucial role in activating the boronic acid for the transmetalation step, forming a more nucleophilic boronate species. youtube.com The choice of base can significantly affect the reaction outcome, and optimization is often required.

Common Bases: Inorganic bases such as potassium carbonate (K2CO3), potassium phosphate (B84403) (K3PO4), and cesium carbonate (Cs2CO3) are widely used. researchgate.netnih.govdergipark.org.trresearchgate.net K3PO4 is often effective for challenging couplings and with unstable boronic acids because it allows for rapid catalyst activation under mild conditions. acs.orgnih.gov

Base Strength: The strength of the base must be carefully considered. A base that is too weak may not facilitate transmetalation efficiently, while an overly strong base can promote protodeboronation of the boronic acid or other side reactions. snnu.edu.cn

The optimal combination of solvent and base is highly substrate-dependent. For instance, coupling electron-rich boronic acids might proceed best under anhydrous conditions, while reactions with electron-poor partners may favor aqueous solvent systems. researchgate.net

Table 2: Example of Reaction Condition Optimization

Coupling Partners Catalyst System Base Solvent Temperature Yield Citation
4-Bromobenzonitrile + Furan-2-yltrifluoroborate Pd(OAc)2 / RuPhos Na2CO3 Ethanol 85 °C High nih.gov
Aryl Mesylate + Furan-3-boronic acid Pd(OAc)2 / L2* K3PO4 t-AmOH 120 °C 98% nih.gov
4-Bromonitrobenzene + Phenylboronic acid Pd Catalyst K2CO3 95% Ethanol 78 °C 93% researchgate.net
2-Bromo-5-(bromomethyl)thiophene + Aryl boronic acid Pd(PPh3)4 K3PO4 1,4-Dioxane/H2O 90 °C 25-76% nih.gov

*L2 refers to the ligand (2-Dicyclohexylphosphino-2',6'-bis(N,N-dimethylamino)biphenyl) specified in the source.

Polymerization Reactions Utilizing this compound Monomers

This compound is a key monomer for the synthesis of poly(3-hexylthiophene) (P3HT) and other related conjugated polymers. These materials are of significant interest for applications in organic electronics, such as organic solar cells and field-effect transistors, due to their favorable electronic and optical properties. nih.gov The reactivity of the boronic acid group allows for the formation of carbon-carbon bonds through various cross-coupling reactions, enabling the construction of the polymer backbone.

Suzuki-Miyaura polycondensation is a powerful and widely used method for synthesizing conjugated polymers, including polythiophenes. researchgate.net This reaction involves the palladium-catalyzed cross-coupling of a boronic acid or boronic ester monomer with a dihaloaromatic comonomer. In the context of this compound, it can be polymerized with a dihalogenated comonomer, such as a 2,5-dihalothiophene, to yield the corresponding polythiophene.

The general reaction scheme involves the reaction of the boronic acid with a palladium(0) catalyst, followed by transmetalation with the dihaloaromatic compound and reductive elimination to form the new C-C bond and regenerate the catalyst. The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and desirable polymer properties. researchgate.netacs.org For instance, catalyst systems based on palladium with bulky phosphine ligands are often employed to facilitate the coupling of heteroaryl boronic acids, which can be challenging substrates. researchgate.netacs.org

ParameterTypical Conditions for Suzuki Polycondensation
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃ with phosphine ligands (e.g., XPhos)
Comonomer Dihaloaromatic compounds (e.g., 2,5-dibromo-3-hexylthiophene)
Base Aqueous Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane, DMF, often with water in a biphasic system
Temperature Typically elevated temperatures (e.g., 80-100 °C)

This table summarizes typical conditions for Suzuki polycondensation reactions involving aryl boronic acids for the synthesis of conjugated polymers.

The optoelectronic properties of polythiophenes are highly dependent on their molecular weight and regioregularity. nih.govacs.org Regioregularity refers to the consistency of the head-to-tail (HT) linkages between the thiophene (B33073) units in the polymer chain. High HT regioregularity (typically >95%) leads to a more planar polymer backbone, which enhances π-π stacking and improves charge carrier mobility. acs.org

Several factors influence molecular weight and regioregularity during polymerization:

Catalyst System: The choice of catalyst and ligand is critical. For instance, using nickel catalysts with specific phosphine ligands in Grignard metathesis (GRIM) polymerization can produce highly regioregular P3HT with controlled molecular weights. nih.govresearchgate.net While this method does not directly use the boronic acid, the principles of catalyst control are transferable to Suzuki polycondensation.

Reaction Conditions: Parameters such as reaction temperature, monomer concentration, and the rate of reagent addition can be fine-tuned to control polymer properties. nih.govrsc.org Lower temperatures and slower addition of reagents can sometimes lead to higher regioregularity and molecular weight. rsc.orgwikipedia.org

Monomer Purity: The purity of the this compound and the comonomer is paramount. Impurities can act as chain terminators or introduce defects into the polymer structure, limiting the achievable molecular weight and regioregularity.

A study on modified Grignard metathesis polymerization demonstrated that the controlled incorporation of head-to-head (H-H) coupled dimers allows for facile tuning of the regioregularity of P3HTs over a wide range (64% to 98%), which in turn systematically affects the material's structural, electrical, and mechanical properties. acs.org

Achieving high molecular weight is often a primary goal in the synthesis of conjugated polymers, as it generally leads to improved mechanical properties and charge transport. Several strategies have been developed to synthesize high molecular weight polythiophenes:

Catalyst-Transfer Polycondensation: Methods like Kumada catalyst-transfer polycondensation (KCTP) using nickel catalysts have proven effective in producing well-defined, high molecular weight P3HT. This approach exhibits characteristics of a living chain-growth polymerization, allowing for control over the degree of polymerization based on the monomer-to-catalyst ratio. researchgate.net

Optimized Reaction Conditions: Careful optimization of reaction parameters is crucial. For oxidative polymerization with FeCl₃, factors like the order of reagent addition, solvent choice, and reaction temperature significantly impact the resulting molecular weight. nih.gov For instance, adding the monomer solution slowly to a suspension of the oxidant can produce higher molecular weight polymers. wikipedia.org

Precursor Routes: A strategy involving the synthesis of a soluble precursor polymer via Stille-type polycondensation, followed by a conversion to the final insoluble polythiophene, has been used to obtain high molecular weight unsubstituted polythiophene (up to ca. 36,000 g/mol ). acs.orgacs.org This approach allows for precise control over the degree of polymerization of the final product. acs.orgacs.org

Flow Chemistry: Electrochemical polymerization in a flow microreactor has been described as a novel approach for the synthesis and molecular weight control of P3HT, enabling the production of soluble polymer without deposition on the electrodes. rsc.org

StrategyDescriptionKey Benefit
Catalyst-Transfer Polycondensation A chain-growth polymerization mechanism allowing for controlled molecular weight.Precise control over polymer length and narrow polydispersity. nih.gov
Optimized Reaction Conditions Fine-tuning of temperature, solvent, and addition rates.Can significantly increase molecular weight and yield. nih.govwikipedia.org
Precursor Polymer Routes Synthesis of a soluble, high molecular weight precursor that is later converted.Enables the formation of high molecular weight, otherwise insoluble, polymers. acs.orgacs.org

This table outlines key strategies for achieving high molecular weight in polythiophene synthesis.

Other Catalytic Reactions and Functionalization Pathways

Besides polymerization, this compound is a versatile building block in various other catalytic reactions, primarily Suzuki-Miyaura cross-coupling reactions to form smaller, well-defined organic molecules. This reaction allows for the coupling of the 5-hexylthiophen-2-yl moiety to a wide range of aryl or heteroaryl halides and triflates. acs.org These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures. nih.gov

The efficiency of these couplings can be highly dependent on the reaction conditions, especially when dealing with heteroaryl boronic acids which can be prone to decomposition. acs.org The development of highly active palladium precatalysts has enabled these reactions to proceed under mild conditions (room temperature to 40 °C) with short reaction times, even for unstable boronic acids. acs.org

Furthermore, the thiophene ring itself can undergo functionalization reactions. For example, palladium-catalyzed C-H functionalization can be used to introduce aryl groups at the β-position (3 or 4 position) of the thiophene ring. rsc.org While this is typically performed on thiophene derivatives other than boronic acids, it highlights the potential for further modification of molecules containing the hexylthiophene unit.

Stability and Handling Considerations in Synthetic Applications

Boronic acids, including this compound, require careful handling and storage to maintain their integrity. A common issue, particularly with heteroaryl boronic acids, is the propensity for protodeboronation, a reaction where the C-B bond is cleaved and replaced by a C-H bond. researchgate.net This side reaction can be promoted by acidic or basic conditions, and is a significant concern in Suzuki-Miyaura couplings, which are typically run under basic conditions. researchgate.net Thienylboronic acids are reported to be particularly susceptible to protodeboronation at high pH. researchgate.net

To mitigate protodeboronation and other degradation pathways, several precautions should be taken:

Storage: this compound should be stored in a cool, dark, and dry place under an inert atmosphere to prevent degradation from moisture, light, and oxygen. sigmaaldrich.com

Reaction Conditions: The choice of base and the reaction temperature in cross-coupling reactions can be critical. Using milder bases or reaction conditions that allow for rapid catalysis can minimize the time the boronic acid is exposed to harsh conditions, thereby reducing the extent of protodeboronation. acs.org

Anhydride Formation: Like other boronic acids, this compound can undergo dehydration to form cyclic boroxines (anhydrides). This is often a reversible process, and the presence of the boroxine (B1236090) does not necessarily inhibit reactivity in cross-coupling reactions.

The stability of boronic acids can also be influenced by the other functional groups present in the molecule. rsc.org For some applications, the boronic acid may be protected as a pinacol ester, such as 5-Hexyl-2-thiopheneboronic acid pinacol ester, which can exhibit greater stability during purification and storage. sigmaaldrich.comresearchgate.net

Applications in Advanced Materials Science and Engineering

Organic Semiconductor Research

(5-Hexylthiophen-2-yl)boronic acid is extensively utilized in the synthesis of organic semiconductors, which are the active components in a range of electronic applications. The presence of the hexyl group enhances the solubility of the resulting polymers, facilitating their processing from solution, while the thiophene (B33073) unit contributes to the delocalized π-electron system essential for charge transport.

In the quest for efficient and low-cost solar energy conversion, this compound has proven to be a versatile building block for the creation of donor materials in organic photovoltaics.

A critical strategy for enhancing the efficiency of organic solar cells is to use materials that can absorb a broad range of the solar spectrum. This is achieved by designing polymers and small molecules with a low band gap. semi.ac.cn this compound is a key component in the synthesis of such materials. By copolymerizing it with various electron-accepting units, researchers can fine-tune the electronic structure of the resulting polymer to achieve a lower band gap, thereby increasing the absorption of sunlight. rsc.orgucla.edu For instance, copolymers incorporating this compound have been shown to exhibit broad absorption spectra, contributing to higher power conversion efficiencies in OPV devices. ucla.edu

The donor-acceptor (D-A) approach is a powerful design strategy for creating low band gap polymers for OPVs. nih.gov In this design, electron-rich (donor) and electron-poor (acceptor) units are alternated along the polymer backbone. This compound, with its electron-rich thiophene ring, serves as an excellent donor monomer. When copolymerized with suitable acceptor monomers, the resulting D-A copolymers exhibit strong intramolecular charge transfer, which leads to a significant reduction in the band gap and improved device performance. The ability to tailor the donor and acceptor units allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge separation and high open-circuit voltages in solar cells. semi.ac.cn

Polymer System Acceptor Unit Resulting Power Conversion Efficiency (PCE)
PBDTTT-based polymerKetone group6.58% bohrium.com
PSBTBT2,1,3-Benzothiadiazole5.1% ucla.edu
PTB7Thieno[3,4-b]thiophene>1.1% (in all-polymer solar cells) researchgate.net

This compound is also instrumental in the development of materials for organic field-effect transistors (OFETs), the fundamental building blocks of organic circuits. The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor used. Polymers synthesized from this compound can exhibit high charge carrier mobilities due to the ordered packing of the polymer chains, which is facilitated by the regular structure imparted by the Suzuki coupling reaction. The hexyl side chains also play a crucial role in promoting the self-assembly of the polymer chains, leading to improved crystallinity and enhanced charge transport.

While its primary applications are in OPVs and OFETs, the principles of molecular design using this compound can also be extended to the creation of materials for organic light-emitting diodes (OLEDs). By carefully selecting the comonomers, it is possible to synthesize polymers that emit light at specific wavelengths. The ability to tune the band gap and energy levels of the resulting polymers is essential for achieving efficient and color-pure emission in OLED devices.

Integration into Electrochemical Biosensors

Functionalized Polymers and Responsive Materials

The incorporation of this compound into polymer chains allows for the creation of functionalized and responsive materials.

Copolymers containing boronic acid units are well-known for their ability to interact with saccharides. rsc.org This property is not only utilized in sensing but also in applications such as cell capture and enzymatic inhibition. rsc.org The synthesis of these specialized polymers can be challenging, often requiring careful protection and deprotection strategies for the boronic acid group during polymerization. rsc.org Researchers have developed various synthetic pathways to create these materials, including the polymerization of unprotected boronic acid monomers, the polymerization of protected boronate ester monomers, and post-polymerization modification to introduce the boronic acid functionality. rsc.org

Polythiophenes, a class of conjugated polymers, are key materials in organic electronics. The ability to functionalize the polythiophene backbone allows for the fine-tuning of their electronic properties for specific applications. sigmaaldrich.com Oligothiophenes and their derivatives, which can be synthesized using building blocks like this compound, are used in high-technology applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). sigmaaldrich.com The hexyl side chains improve the solubility and processability of these polymers, which is crucial for device fabrication.

Oligothiophene Synthesis and Self-Assembly

Oligothiophenes are well-defined, shorter-chain analogues of polythiophenes that are valuable for fundamental studies and as components in molecular electronics.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of oligothiophenes. sigmaaldrich.comnih.gov This reaction involves the palladium-catalyzed coupling of a boronic acid or its ester with an organic halide. nih.govnih.gov this compound is a key reactant in this process, allowing for the iterative addition of thiophene units to build up the oligomer backbone. sigmaaldrich.comomec.org.uk The advantages of the Suzuki coupling include mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of many building blocks. sigmaaldrich.comnih.gov This method provides a predictable and scalable route to functional oligothiophenes with well-defined structures. sigmaaldrich.com

Research Findings on Suzuki Cross-Coupling for Thiophene Derivatives

ReactantsCatalystConditionsProductYield (%)Reference
2-bromo-5-(bromomethyl)thiophene and various aryl boronic acidsPd(PPh₃)₄K₃PO₄, 1,4-dioxane/H₂O, 90°C, 12h2-(bromomethyl)-5-aryl-thiophenes25-76 nih.govd-nb.info
5-bromothiophene-2-carboxylate and various arylboronic acidsPd(PPh₃)₄Toluene or aqueous 1,4-dioxane5-arylthiophene-2-carboxylate derivativesModerate to good nih.gov
(5-formylthiophen-2-yl)boronic acid and 4-bromoanisoleXPhos precatalystsVaried base, solvent, temperature5-(4-methoxyphenyl)thiophene-2-carbaldehydeVaries with conditions ntnu.no

Hierarchical Self-Assembly for Tunable Material Properties

The unique molecular architecture of this compound, which combines a hydrophobic hexylthiophene tail with a hydrophilic and functionally versatile boronic acid headgroup, makes it an exemplary candidate for hierarchical self-assembly. This process, where molecules spontaneously organize into well-defined structures on multiple length scales, is a powerful strategy for creating advanced materials with precisely tunable properties. The non-covalent interactions governing this assembly, such as π-π stacking of the thiophene rings, hydrophobic interactions of the hexyl chains, and reversible covalent bonding of the boronic acid groups, can be manipulated by external stimuli to control the final material architecture and function.

The self-assembly of this compound is initiated by its amphiphilic nature. In aqueous media, these molecules can organize into primary structures like micelles or vesicles, where the hydrophobic hexylthiophene tails are shielded from the water by the hydrophilic boronic acid headgroups. These primary structures can then serve as building blocks for larger, more complex hierarchical assemblies. The formation and morphology of these higher-order structures are highly dependent on environmental conditions.

One of the key features of using this compound in hierarchical self-assembly is the stimuli-responsive nature of the boronic acid moiety. The boronic acid group can form reversible covalent bonds with diols, and its reactivity is highly pH-dependent. nih.govnih.gov This dual responsiveness allows for dynamic control over the self-assembled structures. For instance, in an acidic environment, the boronic acid is protonated, which can disrupt or alter the interactions holding the hierarchical structure together. Conversely, in a basic medium, the boronic acid is deprotonated, which can facilitate different packing arrangements.

The interplay between the different non-covalent interactions allows for a high degree of control over the final material properties. For example, the solvent composition during the self-assembly process can be used to tune the morphology of the resulting nanostructures. frontiersin.org A change in solvent polarity can alter the hydrophobic interactions and the degree of π-stacking, leading to a transition from one type of aggregate to another, such as from nanoparticles to nanofibers. nih.gov

The following interactive table illustrates the tunable properties of materials derived from the hierarchical self-assembly of a this compound-based system under different stimuli. The data is representative of the types of changes that can be engineered in such materials.

StimulusResulting MorphologyPeak Emission Wavelength (nm)Relative Charge Carrier Mobility
pH 4.0Disordered Aggregates5500.01
pH 7.4Spherical Micelles5250.1
pH 9.0Nanofibers4901.0
Addition of Glucose (at pH 9.0)Disruption of Nanofibers5150.2
Solvent (THF/Water 1:9)Nanoparticles5300.5
Solvent (THF/Water 9:1)Extended Fibrils4801.5

This ability to create complex, multi-level structures with tunable functionalities positions this compound and related compounds as promising building blocks for a new generation of smart materials for applications ranging from biosensors and drug delivery systems to organic electronics and photonics. nih.govnih.gov

Spectroscopic and Advanced Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen, carbon, and boron atomic nuclei within (5-Hexylthiophen-2-yl)boronic acid.

Proton NMR (¹H NMR) for Structural Elucidation

Proton (¹H) NMR spectroscopy is instrumental in identifying the types and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is expected to display distinct signals corresponding to the protons on the thiophene (B33073) ring and the hexyl chain.

The two protons on the thiophene ring are in different chemical environments and are expected to appear as doublets in the aromatic region of the spectrum, typically between δ 6.5 and 8.0 ppm. rsc.orgorgchemboulder.com The coupling between these adjacent protons would result in a characteristic splitting pattern. The protons of the hexyl chain will appear in the aliphatic region (δ 0.8-3.0 ppm). The terminal methyl (CH₃) group should present as a triplet, while the methylene (B1212753) (CH₂) groups will show more complex splitting patterns (multiplets) due to coupling with adjacent protons. The methylene group directly attached to the thiophene ring is expected to be the most downfield of the aliphatic signals due to the electronic influence of the aromatic ring. orgchemboulder.com The protons of the B(OH)₂ group are often broad and may exchange with solvent, making them difficult to observe or appear as a broad singlet.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
Thiophene-H7.0 - 7.5Doublet
Thiophene-H6.8 - 7.2Doublet
α-CH₂ (Hexyl)2.7 - 3.0Triplet
(CH₂)₄ (Hexyl)1.2 - 1.8Multiplet
CH₃ (Hexyl)0.8 - 1.0Triplet
B(OH)₂Variable (often broad)Singlet

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The spectrum would show four signals for the thiophene ring carbons, typically in the range of δ 120-150 ppm. sigmaaldrich.com The carbon atom bonded to the boron (C-B) may show a broader signal due to quadrupolar relaxation of the adjacent boron nucleus and its chemical shift can be difficult to detect. sigmaaldrich.com The six distinct carbon atoms of the hexyl chain will appear in the upfield region of the spectrum (δ 14-40 ppm). The chemical shifts can be predicted based on the substitution pattern and the electronic environment of each carbon.

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Thiophene-C (C-B)135 - 150
Thiophene-C (C-Hexyl)140 - 155
Thiophene-C125 - 135
Thiophene-C120 - 130
α-CH₂ (Hexyl)30 - 35
β-CH₂ (Hexyl)31 - 33
γ-CH₂ (Hexyl)28 - 30
δ-CH₂ (Hexyl)22 - 24
ε-CH₂ (Hexyl)31 - 33
CH₃ (Hexyl)13 - 15

Boron-11 NMR (¹¹B NMR) for Boron Environment Analysis

Boron-11 (¹¹B) NMR spectroscopy is a powerful tool specifically for characterizing boron-containing compounds. nsf.govhuji.ac.il The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and the electronic environment of the boron atom. sdsu.edu

For this compound, the boron atom is in a trigonal planar geometry (sp² hybridized), which typically results in a single, relatively broad signal in the ¹¹B NMR spectrum. The chemical shift for arylboronic acids generally falls in the range of δ 27 to 33 ppm. researchgate.netchemicalbook.com The presence of a single peak in this region would confirm the presence of the boronic acid functionality. In the presence of coordinating solvents or bases, a second, upfield signal corresponding to a tetracoordinate boronate species may be observed. sdsu.edu

Interactive Table 3: Predicted ¹¹B NMR Chemical Shift for this compound

Boron Species Predicted Chemical Shift (ppm)
Trigonal Boronic Acid (sp²)27 - 33
Tetrahedral Boronate (sp³)5 - 15

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)

MALDI-TOF is a soft ionization technique that is particularly useful for analyzing non-volatile and thermally labile molecules. bruker.com For this compound, MALDI-TOF mass spectrometry would be expected to show a prominent peak corresponding to the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺).

Boronic acids have a tendency to dehydrate to form cyclic anhydrides called boroxines, especially under vacuum conditions. dergipark.org.tr Therefore, the MALDI-TOF spectrum might also show peaks corresponding to the trimeric boroxine (B1236090). The choice of matrix is crucial for successful analysis and to minimize such side reactions. asianpubs.org

Interactive Table 4: Predicted m/z Values in MALDI-TOF for this compound

Ion Description Predicted m/z
[M+H]⁺Protonated Molecule213.1
[M+Na]⁺Sodium Adduct235.1
[M+K]⁺Potassium Adduct251.1
[M-H₂O+H]⁺Protonated Dehydrated Monomer195.1
[Boroxine+H]⁺Protonated Trimeric Anhydride567.3

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines gas chromatography for separation with mass spectrometry for detection and is a powerful tool for analyzing volatile and thermally stable compounds. Direct analysis of boronic acids by GC-MS can be challenging due to their low volatility and propensity to decompose or dehydrate at high temperatures in the GC inlet. researchgate.net

To overcome these issues, this compound is often derivatized, for instance, by esterification with a diol like pinacol (B44631) to form a more volatile boronate ester. sigmaaldrich.com The mass spectrum of the derivatized compound would then be analyzed.

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. For this compound or its ester, characteristic fragmentation would involve cleavage of the hexyl chain and fragmentation of the thiophene ring. Common fragmentation patterns for alkyl chains involve the loss of successive alkyl radicals. libretexts.org The thiophene ring can undergo ring-opening and other characteristic fragmentations.

Interactive Table 5: Predicted Key Fragments in GC-MS of this compound (or its pinacol ester)

Fragment (m/z) Possible Identity
212Molecular ion of the boronic acid
194[M-H₂O]⁺
141[M - C₅H₁₁]⁺ (Loss of pentyl radical)
97Thiophenyl cation
85Hexyl cation
43Propyl cation

Electrospray Ionization Mass Spectrometry (EI/MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of volatile and thermally stable compounds through the analysis of their fragmentation patterns. For this compound, EI-MS provides a fingerprint of its molecular structure.

Upon electron impact, the molecule is expected to ionize to form a molecular ion (M⁺•). The subsequent fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for this compound are predicted to involve the hexyl chain, the thiophene ring, and the boronic acid group.

A primary fragmentation event is the cleavage of the C-C bonds within the hexyl group. The loss of alkyl radicals is a common fragmentation pattern for alkanes. libretexts.org For instance, cleavage of the bond beta to the thiophene ring would result in the loss of a pentyl radical (•C₅H₁₁), leading to a prominent peak. Another significant fragmentation pathway involves the boronic acid moiety itself. The loss of a hydroxyl radical (•OH) or a water molecule (H₂O) from the molecular ion is anticipated. libretexts.org

Furthermore, cleavage of the C-B bond can occur, leading to fragments corresponding to the hexylthiophene cation and the boronic acid radical, or vice versa. The stability of the thiophene ring suggests that fragments retaining this aromatic core will be abundant. The fragmentation of thiophenol, a related sulfur-containing aromatic compound, shows a characteristic loss of CS, and similar fragmentation could be envisioned for the thiophene ring in this molecule under high energy conditions. researchgate.net

Predicted EI/MS Fragmentation Data for this compound

Fragment Ion (m/z) Proposed Structure/Loss Significance
212[C₁₀H₁₇BO₂S]⁺• (Molecular Ion)Confirms the molecular weight of the compound.
195[M - OH]⁺Loss of a hydroxyl radical from the boronic acid group.
194[M - H₂O]⁺Dehydration of the boronic acid group.
167[M - B(OH)₂]⁺Cleavage of the C-B bond, formation of the hexylthiophene cation.
141[M - C₅H₁₁]⁺Beta-cleavage of the hexyl group, loss of a pentyl radical.
83[C₄H₃S]⁺Fragment corresponding to the thiophene ring.

This table presents predicted fragmentation patterns based on established principles of mass spectrometry. Actual experimental data may vary.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of this compound, offering both separation from impurities and sensitive detection. This technique is particularly well-suited for boronic acids, which can be challenging to analyze by gas chromatography due to their polarity and potential for dehydration. rsc.org

In a typical LC-MS analysis, a reversed-phase C18 column is employed for separation. rsc.org The mobile phase often consists of a mixture of an aqueous component, such as water with a small amount of an acidic modifier like formic acid or a buffer like ammonium (B1175870) acetate (B1210297), and an organic solvent like acetonitrile (B52724) or methanol (B129727). The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of the target compound from starting materials, byproducts, and degradation products.

Electrospray ionization (ESI) is the most common ionization technique used in LC-MS for boronic acids. rsc.org It is a soft ionization method that typically results in the formation of a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode, with minimal fragmentation. This allows for the unambiguous determination of the molecular weight. For this compound, the expected protonated molecule would be observed at m/z 213.

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing further structural confirmation. The fragmentation patterns in ESI-MS/MS are often different from those in EI-MS and can be controlled by varying the collision energy. Common fragmentation pathways for boronic acids in ESI-MS/MS include the loss of water from the protonated molecule.

The retention time of this compound will depend on the specific chromatographic conditions, but due to the nonpolar hexyl group, it is expected to be well-retained on a C18 column. The presence of the polar boronic acid group will modulate this retention.

Typical LC-MS Parameters for this compound Analysis

Parameter Condition
Column Reversed-phase C18, e.g., Acquity BEH C18 rsc.org
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Acetate rsc.org
Mobile Phase B Acetonitrile or Methanol
Gradient Optimized for separation, typically increasing %B over time
Flow Rate 0.2 - 0.5 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Parent Ion (m/z) 213 [M+H]⁺
Key Fragment Ions (MS/MS) Loss of H₂O, cleavage of the hexyl chain

Spectroscopic Analysis of Electronic and Optical Properties

The electronic and optical properties of this compound are of significant interest, particularly for its potential applications in optoelectronic devices. UV-Vis absorption and fluorescence spectroscopy are key techniques to probe these characteristics.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the π-π* transitions of the conjugated thiophene ring. The position of the maximum absorption wavelength (λmax) is sensitive to the electronic environment of the chromophore.

The presence of the electron-donating hexyl group and the electron-withdrawing boronic acid group on the thiophene ring will influence the energy of the electronic transitions. Generally, the introduction of a boronic acid group to an aromatic system can cause a small red shift in the absorption spectrum due to hyperconjugation with the empty p-orbital of the boron atom. nih.gov

The λmax is also expected to be solvent-dependent, with more polar solvents potentially causing a shift in the absorption bands. For similar thiophene derivatives, the absorption maxima are typically found in the UV region. For instance, poly(3-thiophene boronic acid) has been reported to have an electronic band gap of 1.35 eV, which corresponds to an absorption onset in the near-infrared region. researchgate.net However, for the monomer, the absorption is expected at higher energies.

Expected UV-Vis Absorption Data for this compound

Parameter Expected Value Solvent
λmax ~250 - 300 nmDichloromethane or similar non-polar solvent
Molar Absorptivity (ε) 10,000 - 20,000 M⁻¹cm⁻¹Dichloromethane or similar non-polar solvent

These values are estimates based on data for similar thiophene and boronic acid derivatives.

Fluorescence Spectroscopy for Emission Characteristics

Fluorescence spectroscopy is a highly sensitive technique used to study the emission properties of a molecule after it has absorbed light. Many boronic acid derivatives are known to be fluorescent, and their emission properties can be sensitive to the local environment, such as pH and the presence of saccharides. nih.govnih.gov

For this compound, the thiophene ring acts as the fluorophore. The emission wavelength and quantum yield will be influenced by the attached hexyl and boronic acid groups. Benzo[b]thiophene boronic acid derivatives, which are structurally similar, have been shown to exhibit dual fluorescent emission under physiological pH conditions. nih.gov This suggests that this compound may also display interesting and potentially useful fluorescence properties.

The fluorescence of boronic acids is often pH-dependent. At higher pH, the boronic acid group can exist in its anionic, tetrahedral form, which alters the electronic properties of the fluorophore and can lead to shifts in the emission spectrum. nih.gov For example, for some stilbene (B7821643) boronic acids, an increase in pH leads to a blue shift and an increase in fluorescence intensity. nih.gov

Predicted Fluorescence Properties of this compound

Parameter Expected Characteristics
Excitation Wavelength (λex) Corresponds to the UV-Vis absorption maximum (~250 - 300 nm)
Emission Wavelength (λem) Expected in the range of 350 - 450 nm, potentially with dual emission peaks. nih.gov
Quantum Yield (ΦF) Moderate to high, depending on solvent and pH.
pH Dependence Emission intensity and wavelength are likely to change with pH. nih.gov

These are predicted properties based on the behavior of similar fluorescent boronic acid compounds.

Spectroelectrochemistry for Combined Optical and Electrochemical Response

Spectroelectrochemistry is a powerful technique that combines UV-Vis spectroscopy with electrochemistry to study the changes in the absorption spectrum of a molecule as its oxidation state is varied. This is particularly relevant for compounds like this compound, which can be electrochemically oxidized or reduced.

By applying a potential to a solution of the compound in an electrochemical cell placed in the light path of a spectrophotometer, it is possible to monitor the formation and disappearance of radical cations (polarons) and dications (bipolarons). These charged species have distinct absorption bands, typically at longer wavelengths (in the visible or near-infrared region) compared to the neutral molecule.

For thiophene-based materials, spectroelectrochemistry provides valuable information about the electronic structure of the charged states and the stability of these species. The spectroelectrochemical analysis of poly(ethylenedithiathiophene), a related polymer, has revealed detailed information about the nature of its charged states. acs.org While this compound is a monomer, it can be electropolymerized, and spectroelectrochemistry can be used to study the properties of the resulting polymer film. The monomer itself will exhibit changes in its UV-Vis spectrum upon oxidation, corresponding to the formation of its radical cation.

Electrochemical Characterization Methods

Electrochemical methods, such as cyclic voltammetry (CV), are used to investigate the redox properties of this compound. CV provides information about the oxidation and reduction potentials of the compound, the stability of the redox species, and its ability to undergo electropolymerization.

In a typical CV experiment, a solution of the compound in a suitable solvent with a supporting electrolyte is subjected to a linearly swept potential between two limits. For this compound, an irreversible oxidation wave is expected, corresponding to the oxidation of the thiophene ring to form a radical cation. This radical cation can then couple with another to initiate electropolymerization, leading to the growth of a polymer film on the electrode surface. Subsequent CV scans would show the reversible redox waves of the resulting polymer.

The oxidation potential of the monomer is an important parameter as it indicates the ease with which the material can be p-doped. The presence of the electron-donating hexyl group is expected to lower the oxidation potential compared to unsubstituted thiophene. The electrochemical behavior of poly(thiophene-3-boronic acid) has been studied, and it provides a reference for the expected electrochemical properties of polymers derived from this compound. researchgate.netjst.go.jp

Expected Electrochemical Data for this compound

Parameter Expected Value/Behavior
Oxidation Potential (Monomer) Expected in the range of +1.0 to +1.5 V vs. Ag/AgCl
Electropolymerization Possible upon repeated cycling to oxidative potentials.
Polymer Redox Reversible p-doping/dedoping waves for the resulting polymer film.

These values are estimates based on the electrochemical behavior of similar thiophene derivatives.

Cyclic Voltammetry (CV) for Redox Behavior and Energy Levels

There is a notable absence of specific cyclic voltammetry (CV) studies performed on the this compound monomer. CV is a fundamental electrochemical technique used to probe the redox behavior of a compound and to estimate its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For precursor monomers, this data is invaluable for predicting the electronic properties of the resulting polymers. In the context of thiophene-based materials, the redox potentials are critical for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). While extensive CV data exists for poly(3-hexylthiophene), which is synthesized from related monomers, this information reflects the properties of the conjugated polymer chain and cannot be directly attributed to the this compound monomer.

Morphological and Microstructural Characterization

The physical and morphological characteristics of this compound in thin-film or solid-state form have not been a subject of detailed investigation.

Correlation of Morphology with Device Performance

A direct correlation between the morphology of the this compound monomer and the performance of a final device is not possible without the foundational morphological studies mentioned above. The performance of organic electronic devices is intricately linked to the morphology of the active layer, which is typically a polymer film. thermofisher.comrsc.org Numerous studies have established strong relationships between the processing-induced morphology of polythiophene films and their charge carrier mobility and solar cell efficiency. thermofisher.comrsc.orgunits.it These correlations, however, are drawn from the final polymer structure, and the influence of the initial monomer's solid-state morphology remains an uninvestigated aspect.

Theoretical and Computational Studies of 5 Hexylthiophen 2 Yl Boronic Acid and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying medium to large-sized molecules like (5-Hexylthiophen-2-yl)boronic acid. acs.org This method is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, a simpler quantity to handle than the complex many-electron wavefunction. rsc.org

Ground State Molecular Geometry Optimization

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the ground state geometry. This is achieved through a process called geometry optimization. For this compound, this involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located. The conformation of the hexyl chain and the orientation of the boronic acid group relative to the thiophene (B33073) ring are critical aspects of this optimization. researchgate.net

The planarity of the thiophene ring is a key feature, and DFT calculations can predict the bond lengths and angles with high precision. For instance, in a related molecule, thiophene, DFT calculations at the B3LYP/cc-PVTZ level have been shown to accurately reproduce experimental geometric parameters. researchgate.net For this compound, the C-S and C-C bond lengths within the thiophene ring are expected to be consistent with those of other substituted thiophenes. The C-B bond length is a crucial parameter, as it connects the electron-rich thiophene ring to the electron-accepting boronic acid moiety. The rotational barrier around this bond will influence the degree of conjugation between the two components. Furthermore, the boronic acid group, -B(OH)₂, typically adopts a syn-anti conformation, which has been observed in crystal structures of similar heterocyclic boronic acids. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for Thiophene-based Compounds

ParameterThiophene (Calculated)(5-Methylthiophen-2-yl)boronic acid (Calculated)Expected for this compound
C=C (thiophene)1.37 Å1.38 Å~1.38 Å
C-C (thiophene)1.42 Å1.41 Å~1.41 Å
C-S (thiophene)1.71 Å1.72 Å~1.72 Å
C-B bond lengthN/A1.55 Å~1.55 Å
C-S-C angle92.2°92.5°~92.5°
Dihedral Angle (Ring-Boronic Acid)N/A~5°< 10°

Note: Data is representative and based on typical DFT calculations for thiophene and its simple derivatives.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are governed by the arrangement of its molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). The energy difference between the HOMO and LUMO, the HOMO-LUMO gap (Egap), is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and optical and electronic properties. nih.gov

For this compound, the HOMO is expected to be primarily localized on the electron-rich hexylthiophene moiety, which acts as the electron donor. Conversely, the LUMO is anticipated to be centered on the electron-deficient boronic acid group and the adjacent carbon atom of the thiophene ring, which serves as the electron acceptor. The hexyl group, being an electron-donating alkyl chain, will raise the energy of the HOMO compared to unsubstituted thiophene-2-boronic acid, thereby reducing the HOMO-LUMO gap. A smaller Egap generally correlates with higher chemical reactivity and a red-shift in the absorption spectrum. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies

CompoundHOMO (eV)LUMO (eV)Egap (eV)
Thiophene-2-boronic acid (Calculated)-6.5-1.25.3
Poly(3-hexylthiophene) (Experimental)-4.9-2.92.0
Expected for this compound~ -5.8~ -1.5~ 4.3

Note: Data is representative, based on a combination of calculated values for related molecules and experimental data for P3HT. The values for the target molecule are estimations.

Prediction of Optical Properties (e.g., Absorption, Emission)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool used to predict the electronic absorption and emission spectra of molecules. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, we can determine the wavelengths of maximum absorption (λmax). The primary electronic transition of interest is typically the HOMO to LUMO transition. For this compound, this transition corresponds to an intramolecular charge transfer (ICT) from the hexylthiophene donor to the boronic acid acceptor. researchgate.net

The energy of this transition is closely related to the HOMO-LUMO gap. A smaller gap will result in a lower energy transition and a longer wavelength of absorption. The presence of the hexyl group is expected to cause a bathochromic (red) shift in the absorption spectrum compared to thiophene-2-boronic acid. TD-DFT calculations can also provide information about the oscillator strength of each transition, which is related to the intensity of the absorption peak. researchgate.net

Table 3: Predicted Optical Properties

CompoundMain Transitionλmax (nm) (Calculated)Oscillator Strength (f)
Thiophene-2-boronic acidHOMO -> LUMO~250~0.4
This compound (Predicted)HOMO -> LUMO~270-290~0.5

Note: These are predicted values based on TD-DFT calculations of similar thiophene derivatives.

Prediction of Electrochemical Properties (e.g., Redox Potentials)

DFT calculations can be used to predict the redox potentials (oxidation and reduction potentials) of a molecule. blogspot.com The oxidation potential is related to the energy required to remove an electron from the HOMO, while the reduction potential is related to the energy gained upon adding an electron to the LUMO. These calculations are typically performed using a thermodynamic cycle, such as the Born-Haber cycle, which relates the gas-phase ionization potential and electron affinity to the solution-phase redox potentials by accounting for the free energy of solvation. researchgate.net

For this compound, the oxidation process would involve the removal of an electron from the π-system of the hexylthiophene unit. The electron-donating nature of the hexyl group would make this molecule easier to oxidize than thiophene-2-boronic acid. The reduction process would involve the addition of an electron to the LUMO, which is localized on the boronic acid and the thiophene ring. Accurate prediction of redox potentials is crucial for designing materials for applications such as organic photovoltaics and batteries. rsc.org

Structure-Property Relationship Elucidation through Computational Modeling

One of the most significant advantages of computational modeling is the ability to systematically study structure-property relationships. By making targeted chemical modifications to this compound in silico, we can understand how these changes affect its properties. For example, we could investigate the effect of:

Alkyl chain length: Varying the length of the alkyl chain (e.g., from methyl to octyl) would likely have a modest but predictable effect on the HOMO energy and, consequently, the oxidation potential and optical properties.

Position of the alkyl group: Moving the hexyl group to the 3- or 4-position of the thiophene ring would significantly alter the electronic structure and steric interactions, leading to different optical and electronic properties.

Substitution on the boronic acid group: Esterification of the boronic acid to form a boronate ester would change its electron-accepting strength and solubility, which could be modeled to predict the impact on the HOMO-LUMO gap and charge transfer characteristics.

Through these systematic studies, a clear picture of the structure-property relationships can be developed, providing a roadmap for the synthesis of new derivatives with desired characteristics. nih.gov

Advanced Computational Techniques for Materials Design

Beyond the study of single molecules, advanced computational techniques are being developed to accelerate the discovery of new materials. acs.org For derivatives of this compound, these methods could include:

High-Throughput Virtual Screening: By creating a virtual library of thousands of related molecules, computational workflows can be used to rapidly calculate key properties (like HOMO-LUMO gap and predicted λmax) and identify the most promising candidates for synthesis.

Machine Learning (ML) and Artificial Intelligence (AI): ML models can be trained on existing experimental and computational data to predict the properties of new molecules with a fraction of the computational cost of DFT. cmu.edu These models can identify complex structure-property relationships that may not be immediately obvious to human researchers. youtube.com

Multiscale Modeling: To understand the properties of materials in the solid state, such as in an organic thin-film transistor, multiscale modeling approaches are necessary. These methods combine quantum mechanical calculations on individual molecules with classical molecular dynamics simulations to model the bulk morphology and intermolecular interactions that govern properties like charge carrier mobility. acs.orgbohrium.com

These advanced computational strategies represent the future of materials design, moving from the analysis of individual molecules to the in silico design and discovery of high-performance materials for a wide range of applications. nih.govrsc.org

Q & A

Basic Research Questions

Q. How can the Suzuki-Miyaura cross-coupling reaction be optimized for synthesizing (5-Hexylthiophen-2-yl)boronic acid, considering steric effects of the hexyl group?

  • Methodology : The synthesis typically involves palladium-catalyzed borylation of halogenated thiophene precursors. For the hexyl-substituted derivative, steric hindrance from the alkyl chain necessitates adjustments to reaction conditions:

  • Catalyst : Use Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos to enhance catalytic efficiency .
  • Solvent : Opt for toluene or THF to improve solubility of the bulky hexylthiophene intermediate .
  • Temperature : Maintain 90–110°C to balance reactivity and minimize side reactions.
  • Base : CsF or K₃PO₄ enhances transmetallation efficiency in sterically crowded systems .
    • Example : Replace 5-bromohexylthiophene with bis(pinacolato)diboron under inert conditions. Monitor progress via TLC or GC-MS.

Q. What analytical techniques are critical for characterizing this compound, and how are impurities addressed?

  • Key Techniques :

  • ¹¹B NMR : Confirms boronic acid functionality (δ ~30 ppm for free acid, ~20 ppm for esters) .
  • LC-MS/MS : Detects trace impurities (e.g., residual palladium, unreacted precursors) at <1 ppm levels using MRM mode .
  • HPLC-UV : Quantifies purity with C18 columns and acetonitrile/water gradients.
    • Impurity Mitigation :
  • Recrystallize in hexane/ethyl acetate to remove hydrophobic byproducts.
  • Chelate residual metals using silica gel functionalized with EDTA .

Advanced Research Questions

Q. How can this compound be applied in dynamic covalent hydrogels for controlled drug delivery?

  • Mechanism : The boronic acid reversibly binds diols (e.g., polysaccharides) to form pH-responsive hydrogels. The hexyl group enhances hydrophobic interactions, stabilizing the matrix .
  • Design :

  • Polymer Backbone : Use PEG or poly(acrylamide) functionalized with diols.
  • Triggered Release : Adjust pH to disrupt boronate ester bonds (e.g., acidic tumor microenvironments) .
    • Validation : Rheology to measure gel stiffness; fluorescence tagging for release kinetics.

Q. What LC-MS/MS methodologies enable sensitive quantification of trace impurities in this compound?

  • Protocol :

  • Ionization : ESI⁻ mode for boronic acids (m/z 209.1 for [M-H]⁻).
  • MRM Transitions : Monitor specific fragment ions (e.g., m/z 209 → 157 for the parent compound) .
  • Calibration : Linear range 0.1–100 ppb with R² >0.98.
    • Challenges : Avoid derivatization steps; use HILIC columns to retain polar impurities.

Q. How can MALDI-MS analysis overcome boroxine trimerization artifacts in this compound derivatives?

  • Solution :

  • On-Plate Derivatization : Mix with 2,5-dihydroxybenzoic acid (DHB) matrix to form stable boronic esters, preventing dehydration .
  • Sample Prep : Co-crystallize with DHB in acetonitrile/0.1% TFA.
    • Sequencing : Use MS/MS to distinguish boronate adducts (e.g., [M+DHB+H]⁺) from trimer peaks.

Notes

  • Hexyl substituents may alter hydrophobicity, requiring tailored purification (e.g., reverse-phase HPLC).
  • For biological studies, validate boronic acid-diol binding kinetics via stopped-flow fluorescence (kₐₙ ~10³ M⁻¹s⁻¹ for fructose) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.